molecular formula C17H14N8OS B2588435 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1251649-67-8

4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2588435
CAS No.: 1251649-67-8
M. Wt: 378.41
InChI Key: LBIFUCDELYJKKA-UHFFFAOYSA-N
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Description

4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Biochemical Analysis

Preparation Methods

The synthesis of 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole and pyridazine rings, followed by their subsequent coupling with the thiadiazole moiety. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of nitrogen atoms makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:

    Imidazole derivatives: Known for their broad range of biological activities.

    Thiazole derivatives: Often used in medicinal chemistry for their antimicrobial and anticancer properties.

    Pyrazole derivatives: Widely studied for their potential as therapeutic agents in various diseases.

This compound’s unique structure and properties make it a valuable subject of study in the quest for new and effective therapeutic agents and materials.

Properties

IUPAC Name

4-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8OS/c1-11-16(27-24-21-11)17(26)20-13-5-3-12(4-6-13)19-14-7-8-15(23-22-14)25-10-2-9-18-25/h2-10H,1H3,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIFUCDELYJKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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